![molecular formula C15H13N3O2 B185447 4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile CAS No. 31558-18-6](/img/structure/B185447.png)
4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile is a chemical compound used in scientific research for its unique properties. This compound is also known as DMOCO and is synthesized through a complex process.
作用机制
The mechanism of action of DMOCO is not fully understood. However, it has been suggested that DMOCO may inhibit the activity of certain enzymes involved in tumor growth and inflammation. DMOCO may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
DMOCO has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of tumor cells and reduce inflammation in animal models. DMOCO has also been shown to reduce oxidative stress and protect against cell damage caused by free radicals. In addition, DMOCO has been found to have a protective effect on the liver, reducing liver damage caused by various toxins.
实验室实验的优点和局限性
DMOCO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, making it safe for use in animal studies. However, DMOCO has some limitations for lab experiments. It is a highly reactive compound that can undergo chemical reactions with other compounds in the experimental system. This can make it difficult to interpret the results of experiments involving DMOCO.
未来方向
There are several future directions for the use of DMOCO in scientific research. One direction is to further investigate its anti-tumor activity and its potential use in cancer treatment. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of DMOCO and its effects on various biochemical and physiological processes. Finally, future studies could investigate the potential use of DMOCO in combination with other compounds for enhanced therapeutic effects.
In conclusion, DMOCO is a chemical compound with unique properties that make it a valuable tool in scientific research. Its anti-tumor, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
合成方法
The synthesis of DMOCO involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethyl-4-hydroxy pyridine-3-carbonitrile. This compound is reacted with 6-oxocyclohexa-2,4-dien-1-methanol in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with formaldehyde and ammonium chloride to form the final product, DMOCO.
科学研究应用
DMOCO has been widely used in scientific research for its unique properties. It has been shown to have anti-tumor activity, making it a potential candidate for cancer treatment. DMOCO has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. In addition, DMOCO has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
属性
CAS 编号 |
31558-18-6 |
|---|---|
产品名称 |
4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile |
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O2/c1-10-7-11(2)18(15(20)13(10)8-16)17-9-12-5-3-4-6-14(12)19/h3-7,9,19H,1-2H3/b17-9+ |
InChI 键 |
JTHKHGVRDJHCCV-FMIVXFBMSA-N |
手性 SMILES |
CC1=CC(=C(C(=O)N1N/C=C/2\C=CC=CC2=O)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2O)C#N)C |
规范 SMILES |
CC1=CC(=C(C(=O)N1NC=C2C=CC=CC2=O)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B185366.png)
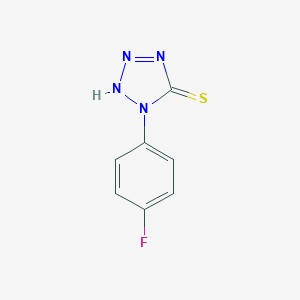
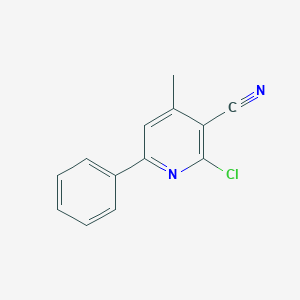
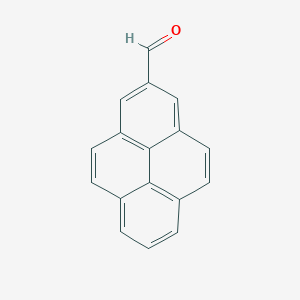
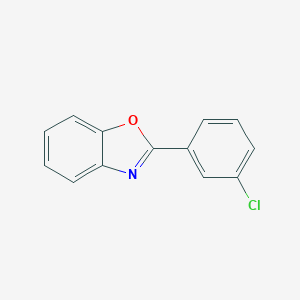
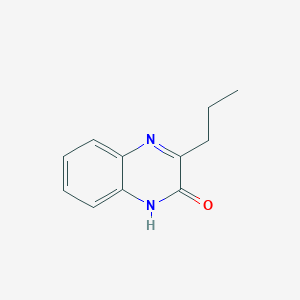

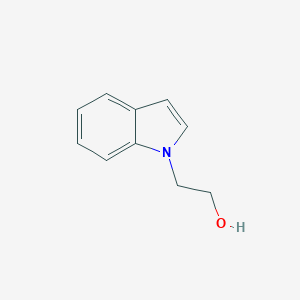
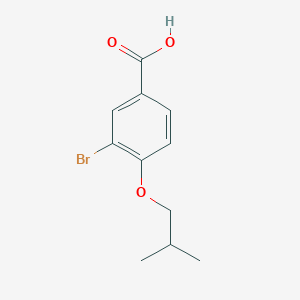
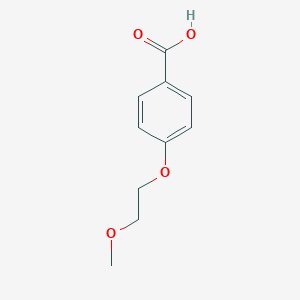


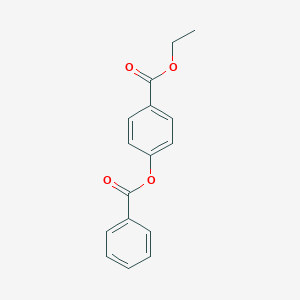
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)